4-Acetyl-L-phenylalanine Hydrochloride
Overview
Description
4-Acetyl-L-phenylalanine Hydrochloride is a derivative of L-phenylalanine, an essential amino acid . It is widely used in scientific research and industrial applications. The IUPAC name for this compound is (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride .
Synthesis Analysis
One of the common methods for synthesizing this compound is through N-Acetylation of L-phenylalanine in the presence of acetic anhydride . The resulting product is then purified through recrystallization or chromatography .Molecular Structure Analysis
The molecular formula of this compound is C11H14ClNO3 . Its molecular weight is 243.69 g/mol .Chemical Reactions Analysis
This compound is used as a key reagent and a fundamental building block in the synthesis of peptide-based medications . It is also used as a reactant to synthesize methyl or ethyl esters of N-acetyl-L-phenylalanine .Physical and Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water and slightly soluble in ethanol . It has a melting point of 205-210°C .Scientific Research Applications
Pathogenesis of Cognitive Dysfunction in Phenylketonuria
Phenylketonuria (PKU) is a condition where the deficiency of phenylalanine hydroxylase leads to elevated blood phenylalanine levels, causing severe mental retardation if untreated. Although current dietary treatments prevent mental retardation, cognitive outcomes are often suboptimal. Elevated blood phenylalanine concentrations are believed to disturb cerebral metabolism and cognitive function by affecting the transport of large neutral amino acids from blood to brain, which in turn influences cerebral neurotransmitter and protein synthesis (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).
New Strategies for Phenylketonuria Treatment
Treatment for PKU has evolved to include more palatable dietary options based on glycomacropeptide, which contains limited amounts of aromatic amino acids. New treatment strategies also involve the administration of large neutral amino acids to inhibit phenylalanine entry into the brain and the use of tetrahydropterin cofactors to increase residual activity of phenylalanine hydroxylase. These advances offer alternative approaches to managing PKU, highlighting the potential of innovative dietary and pharmacological interventions (Strisciuglio & Concolino, 2014).
Molecular Genetics of PKU
Advancements in molecular genetics have enabled the isolation and synthesis of cDNA for phenylalanine hydroxylase, leading to a deeper understanding of the genetic basis of PKU. This progress has facilitated the expression of human phenylalanine hydroxylase in eukaryotic cells and recombinant bacteria, offering insights into the enzyme's structure and the potential for gene therapy approaches to treat PKU (Güttler & Woo, 1986).
Electrochemical Detection of Amino Acids
Research on sensors and biosensors for amino acids like phenylalanine highlights the interdisciplinary nature of modern scientific investigations. Developments in electrochemical sensors and biosensors using conducting polymers and molecularly imprinted polymers offer promising tools for detecting phenylalanine levels, which could be instrumental in monitoring diseases like PKU and ensuring the quality control of medicines (Dinu & Apetrei, 2022).
Mechanism of Action
Target of Action
It’s known that l-phenylalanine, a closely related compound, plays a role in the synthesis of neurotransmitters norepinephrine and dopamine
Mode of Action
It’s known that l-phenylalanine, a related compound, is involved in the synthesis of neurotransmitters norepinephrine and dopamine . The acetyl group in 4-Acetyl-L-phenylalanine Hydrochloride could potentially alter its interaction with its targets, but more research is needed to understand these interactions.
Biochemical Pathways
L-phenylalanine, a related compound, is known to be involved in the synthesis of neurotransmitters norepinephrine and dopamine
Pharmacokinetics
Its lipophilicity, water solubility, and other properties could impact its bioavailability .
Result of Action
It’s plausible that it might have effects similar to those of l-phenylalanine, which is known to be involved in the synthesis of neurotransmitters norepinephrine and dopamine
Action Environment
It’s known to be stable under normal temperatures and should be stored in an inert atmosphere to avoid exposure to air and moisture .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that phenylalanine, a related compound, is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is converted into a brain chemical utilized to produce noradrenaline, promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .
Molecular Mechanism
It is known that phenylalanine and its derivatives can interact with various biomolecules, potentially influencing gene expression, enzyme activity, and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature when stored under inert gas and away from air and moisture .
Metabolic Pathways
It is known that phenylalanine, a related compound, is involved in various metabolic pathways, including the synthesis of adrenaline .
Properties
IUPAC Name |
(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRAOLAVYBTWGD-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20299-31-4 | |
Record name | Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20299-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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